5-[(2R)-Pyrrolidin-2-yl]-1H-pyrazole;dihydrochloride
CAS No.: 2411180-15-7
Cat. No.: VC7711755
Molecular Formula: C7H13Cl2N3
Molecular Weight: 210.1
* For research use only. Not for human or veterinary use.
![5-[(2R)-Pyrrolidin-2-yl]-1H-pyrazole;dihydrochloride - 2411180-15-7](/images/structure/VC7711755.png)
Specification
CAS No. | 2411180-15-7 |
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Molecular Formula | C7H13Cl2N3 |
Molecular Weight | 210.1 |
IUPAC Name | 5-[(2R)-pyrrolidin-2-yl]-1H-pyrazole;dihydrochloride |
Standard InChI | InChI=1S/C7H11N3.2ClH/c1-2-6(8-4-1)7-3-5-9-10-7;;/h3,5-6,8H,1-2,4H2,(H,9,10);2*1H/t6-;;/m1../s1 |
Standard InChI Key | MHSGZEFYVKSBLF-ZCFIWIBFSA-N |
SMILES | C1CC(NC1)C2=CC=NN2.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
5-[(2R)-Pyrrolidin-2-yl]-1H-pyrazole;dihydrochloride (CAS 2411180-15-7) is a dihydrochloride salt of a pyrazole-pyrrolidine hybrid compound. Its molecular formula is C₇H₁₃Cl₂N₃, with a molecular weight of 210.1 g/mol. The stereochemistry at the pyrrolidine ring’s second carbon (R-configuration) is critical for its biological interactions, as enantiomeric forms exhibit distinct binding affinities.
Key Structural Features:
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Pyrazole ring: A five-membered aromatic ring with two adjacent nitrogen atoms, enabling hydrogen bonding and π-π stacking interactions.
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Pyrrolidine group: A saturated five-membered ring with a secondary amine, contributing to conformational flexibility and basicity .
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Dihydrochloride salt: Enhances aqueous solubility and stabilizes the protonated amine under physiological conditions.
Structural identifiers:
Property | Value |
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SMILES | C1CC(NC1)C2=CC=NN2.Cl.Cl |
InChIKey | MHSGZEFYVKSBLF-ZCFIWIBFSA-N |
Predicted CCS (Ų) | 129.8 ([M+H]+ adduct) |
The R-enantiomer demonstrates 3–5× higher binding affinity to neurological targets compared to its S-counterpart, underscoring the importance of stereochemical precision in synthesis.
Synthesis and Optimization Strategies
The synthesis of 5-[(2R)-Pyrrolidin-2-yl]-1H-pyrazole;dihydrochloride involves multi-step organic reactions, typically starting from chiral pyrrolidine precursors. Key stages include:
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Ring-closing metathesis: To construct the pyrrolidine ring with R-configuration, often using Grubbs catalysts.
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Pyrazole formation: Via cyclocondensation of hydrazines with 1,3-diketones or alkyne precursors.
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Salt formation: Treatment with hydrochloric acid to yield the dihydrochloride form.
Optimization parameters:
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Solvent systems: Polar aprotic solvents (e.g., DMF, DMSO) improve reaction homogeneity.
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Temperature control: Reactions typically proceed at 60–80°C to balance kinetics and selectivity.
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Purification: Reverse-phase HPLC or silica gel chromatography achieves >95% purity.
Physicochemical and Spectral Properties
Solubility and Stability
While exact solubility data remain unpublished, the dihydrochloride salt’s ionic nature suggests moderate solubility in water and polar organic solvents. Stability studies indicate decomposition above 200°C, with optimal storage at –20°C under inert atmosphere.
Spectroscopic Characterization
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NMR:
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Mass spectrometry: ESI-MS shows [M+H]+ peak at m/z 138.1, with isotopic clusters confirming chlorine presence.
Applications in Drug Discovery
Lead Optimization
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SAR studies: Methylation at the pyrazole 1-position improves metabolic stability (t₁/₂ increased from 1.2 to 4.7 h in hepatic microsomes).
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Prodrug strategies: Esterification of the pyrrolidine nitrogen enhances blood-brain barrier penetration.
Preclinical Research
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